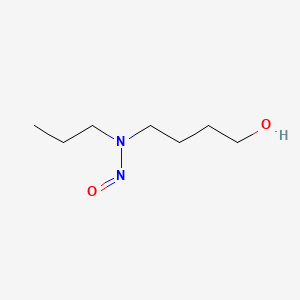

Propyl(4-hydroxybutyl)nitrosamine

Description

Contextualization of Propyl(4-hydroxybutyl)nitrosamine within Nitrosamine (B1359907) Research

This compound is a member of the N-nitrosamine class of compounds, a group of potent alkylating agents known for their carcinogenic properties in various animal models. iiarjournals.orgiiarjournals.org Its significance in research is best understood through its relationship with N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), a well-established and extensively used carcinogen for inducing urinary bladder tumors in laboratory animals. iiarjournals.orgiiarjournals.orgcancer.govnih.govglpbio.comnih.gov this compound is a direct homolog of BBN, differing only in the substitution of a propyl group for a butyl group. nih.govnih.gov

This structural similarity places it within a critical area of study focused on structure-activity relationships among chemical carcinogens. nih.govnih.gov Researchers have investigated a series of BBN homologs to understand how variations in the alkyl chain length influence metabolic pathways and, consequently, the organ-specific targeting of cancer induction. nih.govnih.gov The study of this compound, therefore, contributes to a more nuanced understanding of how subtle changes in molecular structure can dictate carcinogenic potential and tissue specificity.

Historical Perspectives on Experimental Studies of this compound

The experimental investigation of this compound is rooted in the broader historical context of nitrosamine research that gained momentum in the mid-20th century. Initial studies on nitrosamines, such as the work by Duckrey and collaborators in 1964, laid the groundwork for using these compounds to induce tumors in experimental settings. iiarjournals.org This led to the identification of BBN as a potent and specific inducer of bladder cancer. iiarjournals.orgiiarjournals.org

Subsequent research in the 1970s and 1980s expanded to include a range of BBN analogs to explore the principles of organotropic carcinogenesis. nih.govnih.govnih.gov A notable study systematically examined the carcinogenic effects of 14 different N-nitrosamines related to BBN and N,N-dibutylnitrosamine (DBN) in rats. This research demonstrated that, like BBN, this compound selectively induced urinary bladder tumors. nih.gov These early comparative studies were crucial in establishing the carcinogenic profile of this specific compound.

Research Rationale and Open Questions in this compound Biology

The primary rationale for studying this compound is to dissect the metabolic and molecular mechanisms that lead to its selective carcinogenicity in the urinary bladder. A central hypothesis in this field is that the ultimate carcinogenic form of these compounds is a metabolite formed through oxidation. iiarjournals.orgnih.gov For BBN and its homologs, including the propyl version, the principal urinary metabolite is the corresponding N-alkyl-N-(3-carboxypropyl)nitrosamine. nih.govnih.gov

Studies have shown that N-ethyl-N-(3-carboxypropyl)nitrosamine, the metabolite of the ethyl homolog of BBN, also selectively induces bladder tumors, providing strong evidence for the role of this class of metabolites in organ-specific cancer induction. nih.gov The metabolic fate of this compound is believed to follow a similar pathway, being extensively metabolized with its principal metabolite being N-propyl-N-(3-carboxypropyl)nitrosamine. nih.gov

Despite this progress, several open questions remain. The precise enzymatic processes and their efficiencies in converting this compound to its active carcinogenic metabolite are not fully elucidated. Further research is needed to understand the full spectrum of its metabolic products and their respective biological activities. Additionally, the comparative potency and subtle mechanistic differences between this compound and other BBN homologs continue to be areas of active investigation, aiming for a comprehensive model of nitrosamine-induced bladder carcinogenesis.

Research Findings on BBN and its Homologs

The following table summarizes findings from comparative studies on the carcinogenicity of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) and its related compounds, providing context for the study of this compound.

| Compound/Homolog Group | Primary Tumor Site | Reference |

| BBN Homologs (methyl, ethyl, propyl, pentyl) | Urinary Bladder | nih.gov |

| N-Ethyl-N-(3-carboxypropyl)nitrosamine | Urinary Bladder | nih.gov |

| N-Butyl-N-(carboxymethyl)nitrosamine | Non-carcinogenic | nih.gov |

| N-Propyl-N-butylnitrosamine | Liver, Esophagus | nih.gov |

| N,N-Dibutylnitrosamine (DBN) | Liver | nih.gov |

| N-Butyl-N-(3-hydroxybutyl)nitrosamine | Non-carcinogenic | nih.gov |

| N-Butyl-N-(3-oxobutyl)nitrosamine | Liver | nih.gov |

| N-Butyl-N-(2-oxobutyl)nitrosamine | Liver | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-hydroxybutyl)-N-propylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-2-5-9(8-11)6-3-4-7-10/h10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWNOBIHFJLOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCCCO)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199902 | |

| Record name | Propyl(4-hydroxybutyl)nitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51938-12-6 | |

| Record name | Propyl(4-hydroxybutyl)nitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051938126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl(4-hydroxybutyl)nitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Activation and Biotransformation Pathways of Propyl 4 Hydroxybutyl Nitrosamine

Hepatic and Extrahepatic Metabolism of Propyl(4-hydroxybutyl)nitrosamine

The biotransformation of this compound is not confined to a single organ but occurs in both hepatic and extrahepatic tissues. The liver, being the primary site of xenobiotic metabolism, plays a central role in the initial processing of PHBN. However, evidence from studies on analogous compounds suggests that extrahepatic tissues, particularly the urothelial cells of the urinary bladder, are also significant sites of metabolic activity. This localized metabolism in target tissues is a key factor in the organ-specific carcinogenicity of certain nitrosamines.

The metabolic pattern of PHBN is understood to be fundamentally similar to that of its well-studied homolog, N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN). nih.gov Following administration, PHBN is extensively metabolized, with virtually no unchanged compound being excreted in the urine. nih.gov The primary metabolic transformation involves the oxidation of the terminal hydroxyl group on the 4-hydroxybutyl chain.

Enzymatic Systems Involved in this compound Bioactivation

The biological activity of PHBN is intrinsically linked to its metabolic activation by various enzymatic systems. This bioactivation process converts the relatively inert parent compound into reactive electrophilic intermediates capable of interacting with cellular macromolecules.

Cytochrome P450 Monooxygenases in this compound Metabolism

The initial and rate-limiting step in the bioactivation of many N-nitrosamines is α-hydroxylation, a reaction predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes . hesiglobal.org This enzymatic hydroxylation occurs at the carbon atom adjacent to the N-nitroso group on either the propyl or the butyl chain.

While the specific CYP isozymes responsible for PHBN metabolism have not been exhaustively identified, research on structurally similar long-chain nitrosamines, such as N-nitrosodipropylamine and N-nitrosodibutylamine, has implicated CYP2B1 and CYP2E1 as key players. nih.gov It is plausible that these or other related CYP isozymes are also involved in the α-hydroxylation of PHBN. This enzymatic step is critical as it leads to the formation of unstable α-hydroxy-nitrosamine intermediates that can spontaneously decompose to yield highly reactive alkylating species.

Other Oxidative and Reductive Enzymes in this compound Pathways

Following the initial CYP-mediated α-hydroxylation, further oxidation of the 4-hydroxybutyl chain occurs. The primary pathway involves the oxidation of the terminal alcohol group to an aldehyde, which is then rapidly oxidized to a carboxylic acid. This series of reactions leads to the formation of the principal urinary metabolite, N-propyl-N-(3-carboxypropyl)nitrosamine (PCPN) . nih.govnih.gov This metabolite is considered a more stable, yet still biologically active, form of the carcinogen.

Detoxification and Excretion Pathways for this compound Metabolites

In parallel to the bioactivation pathways, the organism employs several detoxification mechanisms to neutralize and facilitate the excretion of PHBN and its metabolites. These pathways are crucial in mitigating the toxic potential of the compound.

Conjugation Reactions and Their Role in this compound Detoxification

Conjugation reactions represent a major route for the detoxification of xenobiotics. These reactions involve the addition of endogenous polar molecules to the parent compound or its metabolites, thereby increasing their water solubility and facilitating their elimination from the body. For PHBN, the most significant conjugation pathway identified is glucuronidation.

Role of Glucuronidation and Sulfation in this compound Disposition

Glucuronidation , the process of conjugating a substrate with glucuronic acid, is a key detoxification pathway for PHBN. nih.gov This reaction can occur at the terminal hydroxyl group of the parent molecule, forming a glucuronide conjugate of PHBN. Additionally, the principal metabolite, PCPN, can also undergo glucuronidation. nih.govscispace.com These glucuronide conjugates are more water-soluble than their parent compounds and are readily excreted in the urine.

While sulfation is another important conjugation pathway for many xenobiotics, its specific role in the metabolism of PHBN has not been extensively documented in the available scientific literature. Therefore, glucuronidation is considered the primary and most well-established conjugation-based detoxification mechanism for this compound.

Formation of Proximate and Ultimate Carcinogenic Metabolites of this compound

The carcinogenicity of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) is dependent on its metabolic conversion to proximate and ultimate carcinogenic species. This activation process is a cascade of enzymatic reactions that generate highly reactive electrophilic molecules capable of covalent adduction to DNA, a critical event in the initiation of carcinogenesis. mdpi.com

The initial and pivotal step in the metabolic activation of BBN is the oxidation of the terminal hydroxyl group of the 4-hydroxybutyl chain. This reaction proceeds through an aldehyde intermediate, N-butyl-N-(3-formylpropyl)nitrosamine, which is rapidly oxidized by NAD+-dependent aldehyde dehydrogenase to form N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN). nih.gov BCPN is regarded as the major proximate carcinogen of BBN, as it is the principal urinary metabolite and has been shown to directly induce bladder tumors in rats. nih.govnih.gov

The ultimate carcinogenic metabolites of BBN are believed to be generated through the α-hydroxylation of the butyl group of BCPN. This reaction, catalyzed by cytochrome P450 enzymes, is a common activation pathway for many N-nitrosamines. mdpi.comresearchgate.net The resulting α-hydroxy-N-nitrosamine is an unstable intermediate that spontaneously decomposes to yield a highly reactive alkyldiazonium ion. This electrophilic species is capable of alkylating DNA bases, leading to mutations and initiating the carcinogenic process.

In addition to the primary activation pathway leading to BCPN, other metabolites of BBN have been identified, although their contribution to its carcinogenicity is less clear. These minor metabolites are products of further biotransformation of BCPN via β-oxidation. nih.gov The tissue-specific concentration of the proximate carcinogen BCPN is considered a key factor in the organotropism of BBN-induced bladder cancer. nih.gov

The following table summarizes the key metabolites of N-butyl-N-(4-hydroxybutyl)nitrosamine and their role in its carcinogenicity.

| Metabolite Name | Classification | Role in Carcinogenesis |

| N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN) | Proximate Carcinogen | Major urinary metabolite; directly induces bladder tumors. nih.govnih.gov |

| N-butyl-N-(3-formylpropyl)nitrosamine | Intermediate Metabolite | Precursor to BCPN. nih.gov |

| Alkyldiazonium ion | Ultimate Carcinogen | Highly reactive electrophile that alkylates DNA. mdpi.comresearchgate.net |

| N-butyl-N-(2-hydroxy-3-carboxypropyl)nitrosamine | Minor Metabolite | Product of BCPN β-oxidation. nih.gov |

| N-butyl-N-(carboxymethyl)nitrosamine | Minor Metabolite | Product of BCPN β-oxidation. nih.gov |

| N-butyl-N-(2-oxopropyl)nitrosamine | Minor Metabolite | Product of BCPN β-oxidation. nih.gov |

The distribution of the proximate carcinogen BCPN in various organs of rats following administration of BBN highlights the concentration of the active metabolite in the target organ for carcinogenesis.

| Organ | BCPN Concentration (µ g/100 mg wet tissue) |

| Bladder | 1.2 |

| Kidney | 0.40 |

| Liver | 0.35 |

| Thymus | 0.15 |

Data from a study in rats orally administered with BBN. nih.gov

Molecular Mechanisms of Propyl 4 Hydroxybutyl Nitrosamine Induced Genotoxicity and Mutagenesis

Formation of DNA Adducts by Propyl(4-hydroxybutyl)nitrosamine Metabolites

This compound, like other N-nitrosamines, is a procarcinogen that requires metabolic activation to exert its genotoxic effects. nih.govwikipedia.org This bioactivation is primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.govimpactfactor.org For N-alkyl-N-(4-hydroxybutyl)nitrosamines, a key metabolic pathway involves the oxidation of the 4-hydroxybutyl chain. This process is analogous to the metabolism of the well-studied bladder carcinogen N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN). nih.gov

The metabolism of this compound is presumed to follow a similar pathway, leading to the formation of N-propyl-N-(3-carboxypropyl)nitrosamine as a principal urinary metabolite. nih.gov This metabolic conversion is a critical step, as the resulting metabolites, or their subsequent breakdown products, are electrophilic and can react with nucleophilic sites in DNA to form covalent adducts. nih.gov The formation of these DNA adducts is a central event in the initiation of chemical carcinogenesis. mdpi.comnih.gov

Alkylating Adducts: O6-Alkylguanine, N7-Alkylguanine, and other DNA Lesions

The metabolic activation of nitrosamines generates highly reactive alkylating species, such as diazonium ions, which can then transfer an alkyl group to the DNA bases. nih.govmdpi.com The primary sites of alkylation on the DNA molecule are the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases.

N7-Alkylguanine: The N7 position of guanine (B1146940) is the most nucleophilic site in DNA and is, therefore, a major target for alkylating agents derived from nitrosamines. mdpi.com The formation of N7-alkylguanine adducts is a common consequence of exposure to these compounds. mdpi.com

O6-Alkylguanine: Although formed to a lesser extent than N7-alkylguanine, O6-alkylguanine adducts are considered to be highly mutagenic. mdpi.comnih.gov The presence of an alkyl group at the O6 position of guanine disrupts the normal Watson-Crick base pairing, leading to miscoding during DNA replication. nih.govnih.gov

Other DNA Lesions: In addition to the major N7- and O6-guanine adducts, other DNA lesions can also be formed, including adducts at the N3 position of adenine. mdpi.com Furthermore, some nitrosamines can induce the formation of pyridyloxobutyl (POB) and pyridylhydroxybutyl (PHB) DNA adducts, which are also implicated in their carcinogenic effects. mdpi.comnih.gov While not directly applicable to this compound, these findings with other nitrosamines highlight the diverse range of DNA damage that can occur.

Identification and Quantification of Specific DNA Adducts in Experimental Systems

The identification and quantification of DNA adducts are crucial for understanding the genotoxic potential of chemical compounds. Various analytical techniques are employed for this purpose, including mass spectrometry-based methods which offer high specificity and sensitivity. nih.govoup.com

While specific quantitative data for this compound are limited, studies on the related compound BBN and other nitrosamines provide valuable insights into the types and levels of adducts formed in experimental systems. For instance, in rats treated with the tobacco-specific nitrosamine (B1359907) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), O6-methylguanine levels were quantified in lung and liver DNA. nih.gov

Table 1: Illustrative DNA Adduct Levels in Rat Tissues Following Nitrosamine Exposure (Data from related compounds)

| Nitrosamine Compound | Tissue | Adduct Type | Adduct Level (fmol/mg DNA) | Reference |

|---|---|---|---|---|

| NNK | Lung | O6-methyl-G | 2550 ± 263 (at 5 weeks) | nih.gov |

| NNK | Liver | O6-methyl-G | Peaks at 2 weeks | nih.gov |

| 4-Aminobiphenyl (an aromatic amine) | Human Bladder | dG-C8-4-aminobiphenyl | 5-80 adducts per 10^9 bases | nih.gov |

This table presents data from studies on related nitrosamines and other bladder carcinogens to illustrate the types of quantitative data obtained in experimental systems. Direct quantitative data for this compound is not currently available in the reviewed literature.

Impact of DNA Adducts on DNA Replication and Transcription Fidelity

The formation of DNA adducts can have profound consequences for the fidelity of DNA replication and transcription. These processes rely on the accurate reading of the DNA template, and the presence of a damaged base can lead to errors.

DNA Replication: Bulky DNA adducts can physically block the progression of DNA polymerase, leading to stalled replication forks and potentially double-strand breaks. mdpi.com O6-alkylguanine adducts are particularly problematic as they can be misread by DNA polymerase. Instead of pairing with cytosine, O6-alkylguanine frequently pairs with thymine (B56734), resulting in G:C to A:T transition mutations during the next round of replication. mdpi.comnih.gov Studies on a series of O6-alkyl-dG lesions have shown that the size of the alkyl group influences the extent of replication blockage. nih.gov While smaller alkyl groups may be more readily bypassed, leading to mutations, larger, more complex adducts can strongly inhibit DNA replication. mdpi.com The bypass of these lesions often involves specialized translesion synthesis (TLS) polymerases, which are more error-prone than replicative polymerases. nih.govacs.org For instance, Pol η and Pol ζ have been implicated in the error-prone bypass of straight-chain O6-alkyl-dG lesions. nih.gov

Transcription: DNA adducts can also impede the process of transcription by stalling RNA polymerase. plos.orgnih.gov This can lead to reduced gene expression and, in some cases, trigger a cellular response known as transcription-coupled repair. nih.gov The ability of an adduct to block transcription can depend on its size and location within the DNA helix. nih.gov Bulky adducts located in the major groove of the DNA, such as N7-alkylguanine, can hinder the progression of RNA polymerase. nih.govacs.org

DNA Repair Mechanisms in Response to this compound-Induced Damage

Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of DNA damage, including the adducts formed by nitrosamines. The two major pathways involved in the repair of alkylation damage are Nucleotide Excision Repair (NER) and Base Excision Repair (BER). mdpi.comnih.gov

Nucleotide Excision Repair (NER) Pathways

The NER pathway is responsible for removing a wide range of bulky, helix-distorting DNA lesions. ucla.edunobelprize.orgyoutube.comyoutube.com This pathway involves the recognition of the damage, excision of a short oligonucleotide containing the lesion, synthesis of a new DNA strand using the undamaged strand as a template, and finally, ligation to restore the integrity of the DNA backbone. nobelprize.orgyoutube.comyoutube.com

NER is particularly important for the repair of larger, more complex DNA adducts that significantly alter the DNA structure. ucla.edu Studies have shown that the repair of branched-chain O6-alkyl-dG lesions relies on the NER pathway. nih.gov There are two sub-pathways of NER: global genomic NER (GG-NER), which scans the entire genome for damage, and transcription-coupled NER (TC-NER), which specifically repairs lesions in the transcribed strand of active genes. ucla.eduyoutube.com TC-NER is crucial for removing transcription-blocking lesions, thereby ensuring the fidelity of gene expression. nih.gov

Base Excision Repair (BER) Pathways

The BER pathway primarily deals with smaller, non-helix-distorting base lesions, including many of the alkylated bases produced by nitrosamines. mdpi.comnih.govnb.no BER is initiated by a DNA glycosylase that recognizes and removes the damaged base by cleaving the N-glycosidic bond, leaving an apurinic/apyrimidinic (AP) site. nih.gov This AP site is then further processed by other enzymes to restore the correct DNA sequence.

The repair of N7-alkylguanine and N3-alkyladenine is primarily handled by the BER pathway. mdpi.com For O6-alkylguanine adducts, a specific DNA repair protein called O6-alkylguanine-DNA alkyltransferase (AGT) can directly reverse the damage by transferring the alkyl group from the guanine to a cysteine residue within its own active site. mdpi.com However, the efficiency of this repair can be overwhelmed by high levels of damage, and for larger alkyl groups, other repair pathways like NER may be more important. nih.gov

Table 2: DNA Repair Pathways for Nitrosamine-Induced Adducts

| DNA Adduct | Primary Repair Pathway | Key Enzymes/Proteins | Reference |

|---|---|---|---|

| O6-Alkylguanine (small alkyl groups) | Direct Reversal / BER | O6-Alkylguanine-DNA Alkyltransferase (AGT) | mdpi.comnih.gov |

| O6-Alkylguanine (bulky/branched alkyl groups) | Nucleotide Excision Repair (NER) | XPC, TFIIH, XPG, XPF-ERCC1 | nih.gov |

| N7-Alkylguanine | Base Excision Repair (BER) | N-methylpurine DNA glycosylase (MPG/AAG) | mdpi.com |

| N3-Alkyladenine | Base Excision Repair (BER) | N-methylpurine DNA glycosylase (MPG/AAG) | mdpi.com |

Mismatch Repair (MMR) and Translesion Synthesis (TLS)

This compound (BBN) belongs to the nitrosamine family of alkylating agents, which exert their genotoxic effects by forming alkylated DNA bases. iiarjournals.orgiiarjournals.org The cellular processing of these DNA lesions involves a complex interplay between high-fidelity repair systems and damage tolerance mechanisms like Translesion Synthesis (TLS).

Upon metabolic activation, BBN forms reactive species that can alkylate DNA bases, with a critical target being the O⁶-position of guanine, forming adducts such as O⁶-alkylguanine. nih.govnih.gov While some of these bulky adducts can be directly reversed by repair proteins like O⁶-methylguanine-DNA methyltransferase (MGMT), unrepaired lesions can lead to mispairing during DNA replication, for example, pairing O⁶-alkylguanine with thymine instead of cytosine. nih.govpsu.edu

The Mismatch Repair (MMR) system is designed to correct base-base mismatches and insertion/deletion loops that arise during DNA replication. wikipedia.org When faced with a mispair like O⁶-alkylguanine:thymine, the MMR system, including key proteins like MutSα (a heterodimer of MSH2 and MSH6), recognizes the mismatch. nih.govnih.gov However, instead of correcting the lesion on the template strand, the MMR machinery attempts to remove the newly synthesized, "incorrect" thymine. nih.gov This process becomes futile, as the polymerase may re-insert thymine opposite the persistent O⁶-alkylguanine adduct, leading to repeated cycles of excision and re-synthesis. This futile cycling can result in the accumulation of single-strand breaks that can collapse into toxic double-strand breaks, contributing to cytotoxicity. nih.govnih.gov In some contexts, MMR deficiency can paradoxically lead to increased resistance to the lethal effects of alkylating agents but at the cost of a significantly higher mutation rate. nih.gov

Translesion Synthesis (TLS) is a DNA damage tolerance mechanism that enables the replication fork to bypass lesions that would otherwise cause a stall, preventing fork collapse and potential cell death. nih.gov This process involves specialized, low-fidelity DNA polymerases capable of inserting nucleotides opposite a damaged template base. nih.govmdpi.com For alkylating agent-induced damage, TLS polymerases such as Pol κ and Rev1 are recruited to the stalled replication fork. nih.govoup.com While TLS allows for the completion of replication, it is an inherently error-prone process. The insertion of an incorrect base opposite the DNA adduct leads to the fixation of a mutation in the subsequent round of replication. mdpi.comoup.com Thus, while TLS provides a survival advantage by tolerating DNA damage, it is a primary source of the mutations that initiate carcinogenesis following exposure to compounds like BBN. academax.com

Mutational Spectra Induced by this compound in Target Genes

The mutagenic activity of this compound results in a characteristic pattern of mutations in key genes that regulate cell growth and death. These mutations are a driving force in the initiation and progression of BBN-induced tumors.

Research using rodent models has consistently shown that BBN-induced bladder tumors harbor mutations in critical proto-oncogenes and tumor suppressor genes, mirroring alterations seen in human muscle-invasive bladder cancer. iiarjournals.orgnih.gov The most frequently mutated gene is the tumor suppressor Trp53 (the rodent equivalent of human TP53). iiarjournals.orgnih.gov Studies have found Trp53 mutations in up to 80-90% of BBN-induced invasive mouse bladder carcinomas. nih.govnih.gov These mutations often correspond to human cancer hotspot mutations, suggesting they are critical driver events in tumorigenesis. nih.gov

Mutations in the Ras family of proto-oncogenes, particularly H-ras, have also been identified, although typically at a lower frequency than p53 alterations. nih.govnih.gov In one study, activating missense mutations in codon 61 of the Ha-ras-1 gene were found in a malignant subset of BBN-induced bladder lesions. nih.gov More recent, comprehensive sequencing has revealed that BBN-induced tumors also feature a high frequency of mutations in genes involved in chromatin regulation, such as Kmt2d (also known as Mll2) and Kmt2c (Mll3), which are also commonly mutated in human bladder cancer. nih.gov

The types of mutations observed are predominantly base pair substitutions. In BBN-induced bladder tumors, G:C to A:T transitions are common, consistent with the mispairing properties of O⁶-alkylguanine adducts. iiarjournals.org However, other substitutions are also noted. For instance, analysis of p53 mutations in rat bladder tumors revealed a T to G transversion in one case. academax.com

Table 1: Frequency of Key Gene Mutations in BBN-Induced Mouse Bladder Tumors

| Gene | Function | Mutation Frequency | Reference |

| Trp53 | Tumor Suppressor | 80% (8/10 tumors) | nih.gov |

| Kmt2c | Chromatin Modifier | 90% (9/10 tumors) | nih.gov |

| Kmt2d | Chromatin Modifier | 70% (7/10 tumors) | nih.gov |

| Atm | DNA Damage Response | 50% (5/10 tumors) | nih.gov |

| Hras | Proto-oncogene | 10% (1/10 tumors) | nih.gov |

Reporter gene assays have been instrumental in quantifying the potent and tissue-specific mutagenicity of BBN. Studies using the lacI transgenic Big Blue™ mouse model have demonstrated that BBN induces a very high level of mutagenesis specifically in the urothelial cells of the urinary bladder. iiarjournals.orgnih.gov Following BBN administration in drinking water, the mutation frequency in bladder urothelial cells was found to be approximately two orders of magnitude higher than the spontaneous background mutation rate. iiarjournals.orgnih.gov In stark contrast, no significant increase in mutagenesis was observed in other tissues like the kidney, liver, or forestomach, highlighting the remarkable organ specificity of BBN's genotoxic activity. iiarjournals.orgnih.gov

Earlier studies using the bacterial reverse mutation assay (Ames test) also confirmed BBN's mutagenic potential. BBN was shown to be mutagenic to Salmonella typhimurium strains TA1535 (which detects base-pair substitutions) and TA100, but only in the presence of a metabolic activation system (S-9 mix). oup.com This finding underscores the requirement for metabolic conversion of BBN to its ultimate carcinogenic form. oup.com Interestingly, its principal urinary metabolite, N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN), was found to be directly mutagenic without the need for metabolic activation. oup.com

Chromosomal Aberrations and Genomic Instability Elicited by this compound

Exposure to BBN leads to significant genomic instability, characterized by widespread changes in chromosome number and structure. ontosight.ai This instability is a hallmark of the cancers induced by this compound and contributes to tumor progression and aggressiveness.

Studies on BBN-induced bladder tumors in rats have revealed multiple numerical and structural chromosomal alterations. nih.gov Image cytometric analysis of DNA content has shown a high prevalence of aneuploidy (an abnormal number of chromosomes). While low-grade papillary carcinomas induced by BBN showed aneuploidy in 28.6% of cases, 100% of high-grade carcinomas were aneuploid. nih.govnih.gov This strong correlation suggests that increasing genomic instability is associated with higher tumor grade. nih.gov Furthermore, cultured cells from these tumors displayed various marker chromosomes, which are structurally abnormal chromosomes unique to a particular cancer cell. nih.govnih.gov

More advanced genomic techniques, such as array-based comparative genomic hybridization (array CGH), have provided a higher-resolution view of the genomic instability in BBN-induced tumors. In a study comparing BBN-induced tumors in rats and mice, invasive bladder cancers in mice showed significant copy number gains in specific chromosomal regions. nih.gov In contrast, the superficial, non-invasive tumors induced in rats did not show significant copy number aberrations, further linking large-scale genomic alterations with an invasive phenotype. nih.gov The contribution of genetic instability, including the accumulation of mutations in chromatin-regulating genes, is thought to be a key underlying factor for the development of these chromosomal abnormalities. nih.govnih.gov

Table 2: Recurrent Copy Number Gains in BBN-Induced Invasive Mouse Bladder Tumors

| Chromosomal Region | Description | Reference |

| 2D-E1 | Copy number gain/amplification | nih.gov |

| 7qA3 | Copy number gain/amplification | nih.gov |

| 9F2 | Copy number gain/amplification | nih.gov |

| 11C-D | Copy number gain/amplification | nih.gov |

Cellular and Organ Specific Responses to Propyl 4 Hydroxybutyl Nitrosamine Exposure in Preclinical Models

Cell Cycle Regulation and Apoptosis in Response to Propyl(4-hydroxybutyl)nitrosamine

Exposure to carcinogenic nitrosamines like BBN, a homolog of this compound, leads to significant dysregulation of the cell cycle and apoptosis, which are critical for the initiation and progression of cancer. jpatholtm.orgnih.govnih.gov

The progression through the cell cycle is a tightly regulated process governed by cyclins and cyclin-dependent kinases (CDKs). In response to DNA damage induced by carcinogens, cell cycle checkpoints are typically activated to halt proliferation and allow for DNA repair. However, carcinogenic nitrosamines can subvert these mechanisms.

Studies on BBN-induced urinary bladder carcinogenesis in rats reveal a sequential and aberrant expression of key cell cycle proteins. jpatholtm.org The expression of Cyclin D1 and Cyclin A was found to increase progressively from normal urothelium through hyperplasia and papilloma to carcinoma. jpatholtm.org This suggests a critical role for these cyclins in the early development and formation of tumors. In contrast, the expression of Cyclin B1 and Cyclin E was significantly higher in invasive carcinomas compared to superficial ones, indicating their involvement in the progression to a more aggressive, invasive phenotype. jpatholtm.org This sustained proliferation, driven by the overexpression of cyclins, indicates a failure of cell cycle checkpoints to arrest the division of genetically damaged cells.

Table 1: Expression of Cell Cycle Regulators in BBN-Induced Rat Bladder Lesions

| Cell Cycle Regulator | Role in BBN-Induced Carcinogenesis | Stage of Increased Expression |

| Cyclin D1 | Tumor Development | Sequentially increases from hyperplasia to carcinoma. jpatholtm.org |

| Cyclin A | Tumor Development & Progression | Sequentially increases from hyperplasia to carcinoma. jpatholtm.org |

| Cyclin E | Progression to Invasive Cancer | Higher in invasive carcinoma than superficial carcinoma. jpatholtm.org |

| Cyclin B1 | Progression to Invasive Cancer | Higher in invasive carcinoma than superficial carcinoma. jpatholtm.org |

This table summarizes the findings on the differential expression of cyclin proteins during the stages of urinary bladder cancer development induced by N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) in a rat model. jpatholtm.org

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating genetically damaged or cancerous cells. While carcinogenic insults can trigger apoptosis, successful tumorigenesis often requires the evasion of this process. Research into BBN-induced bladder lesions shows a complex relationship with apoptosis.

Investigations using TUNEL (terminal deoxynucleotidyl transferase-mediated deoxyuridine triphosphate-biotin nick end labeling) staining and electron microscopy have demonstrated a significantly elevated incidence of apoptosis in BBN-induced bladder lesions compared to normal bladder epithelium. nih.gov Notably, the highest levels of apoptosis were observed in invasive transitional cell carcinomas. nih.gov This suggests that while the carcinogenic process triggers a strong apoptotic response, a subset of transformed cells develops mechanisms to evade this cell death pathway, allowing for clonal expansion and tumor progression. The data indicate that apoptosis is closely linked to both carcinogenesis and the process of tumor invasion in the rat bladder model. nih.gov

Oxidative Stress and Reactive Oxygen Species Generation by this compound

A key mechanism underlying the toxicity of many chemical carcinogens is the induction of oxidative stress. nih.gov This state arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. nih.govmdpi.com

Exposure to BBN has been shown to generate free radicals, leading to a depletion of cellular antioxidants and an increase in lipid peroxidation. researchgate.net ROS, such as superoxide (B77818) anions and hydrogen peroxide, can directly damage cellular macromolecules, including DNA, proteins, and lipids. mdpi.commdpi.com This damage contributes to the mutagenic and carcinogenic effects of the compound. For instance, studies combining BBN with other agents have noted increased DNA oxidation in the bladder urothelium. plos.org The resulting oxidative damage can lead to DNA strand breaks and the formation of mutagenic base adducts, which, if not properly repaired, can cause permanent mutations in critical genes that regulate cell growth and death.

Inflammation and Immune Response Modulation in Target Organs

Chronic inflammation is a well-established driver of carcinogenesis. Exposure to chemical carcinogens like BBN is known to induce an inflammatory response in target tissues. nih.gov This inflammation can contribute to tumor development and progression through various mechanisms, including the release of cytokines and growth factors that promote cell proliferation, survival, and angiogenesis.

The link between inflammation and BBN-induced bladder cancer is supported by studies showing that non-steroidal anti-inflammatory drugs (NSAIDs) can have a chemopreventive effect. nih.gov For example, continual treatment with indomethacin, an NSAID, significantly decreased the incidence of palpable bladder masses in mice treated with BBN. nih.gov This suggests that the inflammatory cascade is a critical component of the carcinogenic process initiated by the nitrosamine (B1359907). The presence of inflammatory cells and signaling molecules in the tumor microenvironment can further fuel the proliferation of cancer cells and facilitate invasion.

Signal Transduction Pathways Perturbed by this compound

The carcinogenic effects of this compound are mediated through the perturbation of critical signal transduction pathways that control cell proliferation, survival, and inflammation.

MAPK, PI3K/Akt, and NF-κB Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt), and Nuclear Factor-kappa B (NF-κB) signaling pathways are frequently dysregulated in cancers. researchgate.netnih.gov While studies directly linking BBN to the comprehensive perturbation of these pathways are emerging, evidence from related models suggests their significant involvement.

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. youtube.com Its activation can lead to the downstream activation of NF-κB, a transcription factor that plays a key role in inflammation and cell survival. researchgate.netnih.govresearchgate.net In a study on diethylnitrosamine-induced hepatocellular carcinoma, the protective effects of an investigational compound were associated with the downregulation of the PI3K/Akt pathway and subsequent inhibition of NF-κB and pro-inflammatory markers. nih.govresearchgate.net This suggests that nitrosamine compounds can activate this pro-tumorigenic signaling axis.

The MAPK pathway also plays a role in regulating NF-κB activity. researchgate.net In the context of BBN-induced carcinogenesis, the oncogenic transcription factor Sp1 has been shown to be upregulated. plos.org Sp1 is known to be involved in the transcriptional regulation of genes associated with cell growth and proliferation and can be influenced by signaling pathways such as MAPK. The decreased expression of the tumor suppressor p21, as observed in BBN-treated mice, is another indicator of perturbed cell cycle control, which is often regulated by the PI3K/Akt and MAPK pathways. plos.org

Receptor-Mediated Signaling Perturbations

The initiation of intracellular signaling cascades often begins at the cell surface with the activation of receptors. While specific receptor-mediated signaling perturbations directly initiated by this compound are not yet fully elucidated, the downstream effects on pathways like PI3K/Akt suggest an upstream trigger. Growth factor receptors are common activators of the PI3K/Akt and MAPK pathways. youtube.com It is hypothesized that BBN or its metabolites may directly or indirectly lead to the activation of such receptors, or alternatively, the cellular damage and inflammatory response induced by the carcinogen could lead to the release of growth factors and cytokines that in turn activate these signaling cascades.

Organ-Specific Pathogenesis and Morphological Changes in Animal Models

This compound is a well-established organ-specific carcinogen, primarily targeting the urinary bladder in rodent models. plos.orgnih.govsigmaaldrich.com Its administration leads to a spectrum of pathological changes that closely mimic human urothelial carcinoma. nih.gov

Urothelial Carcinogenesis Mechanisms in Rodent Models

The administration of BBN to rodents is a widely used and reliable method for inducing urinary bladder cancer for research purposes. nih.govurotoday.com The carcinogen is metabolized to N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN), which is considered the proximate carcinogen that exerts its effects on the urothelium as it is cleared in the urine. nih.govnih.gov

The pathological progression in BBN-induced bladder cancer models includes hyperplasia, dysplasia, carcinoma in situ (CIS), and invasive tumors, which can also metastasize. nih.gov These models are considered histologically and genetically similar to human bladder tumors, particularly those associated with tobacco use. nih.gov

Genetic analyses of BBN-induced mouse bladder tumors have revealed cytogenetic alterations, including a reciprocal translocation between chromosomes 4 and 14. up.pt These chromosomes harbor the murine homologues of the human tumor suppressor genes CDKN2A and RB1, respectively, which are important regulators of cell cycle progression and are frequently altered in human bladder cancer. urotoday.comup.pt

Furthermore, studies have shown altered expression of key proteins in BBN-induced bladder cancers. For example, the expression of the fragile histidine triad (B1167595) (FHIT) protein is high in normal urothelium but significantly reduced in BBN-induced papillomas and carcinomas. nih.gov Conversely, the anti-apoptotic protein survivin, which is not expressed in normal bladder epithelium, shows variable expression in these cancers. nih.gov

The following table summarizes the key molecular and cellular changes observed in BBN-induced urothelial carcinogenesis in rodent models.

| Feature | Observation in BBN-Induced Rodent Models | Reference |

| Histopathology | Hyperplasia, dysplasia, carcinoma in situ, invasive tumors | nih.gov |

| Genetic Alterations | Reciprocal translocation involving chromosomes 4 and 14 (mouse) | up.pt |

| Tumor Suppressor Genes | Potential involvement of Cdkn2a and Rb1 (mouse homologues of human CDKN2A and RB1) | urotoday.comup.pt |

| Protein Expression | Decreased FHIT expression, variable survivin expression, decreased p21 expression, increased Sp1 expression | plos.orgnih.gov |

| Metabolism | BBN is metabolized to the proximate carcinogen BCPN | nih.govnih.gov |

Nephrotoxicity and Kidney Lesions in Experimental Systems

While the primary target of this compound is the urinary bladder, its metabolism and excretion involve the kidneys, suggesting a potential for nephrotoxicity. Studies comparing different substrains of Sprague-Dawley rats have shown differences in susceptibility to BBN-induced bladder carcinogenesis, which were linked to variations in the metabolism of BBN to its active form, BCPN. nih.gov One substrain, SD/gShi, exhibited lower urinary concentrations of BCPN and correspondingly lower bladder tumor incidence. nih.gov In vitro analyses confirmed that the formation of BCPN was significantly less in the S9 mix derived from the liver and kidney of this less susceptible strain. nih.gov

This finding suggests that the enzymatic activity within the kidney, specifically cytochrome P450 (CYP) isoforms, plays a role in the metabolic activation of BBN. nih.gov While this particular study did not focus on kidney lesions, it highlights the kidney's role in processing the carcinogen. Exposure to high concentrations of BBN or its metabolites could potentially lead to renal cellular damage and lesions. In a study examining the effects of BBN exposure on mineral disposition, it was noted that BBN pretreatment alone caused an increase in bladder mass and bladder-tissue zinc concentration, but the study did not detail specific kidney lesions. nih.gov Further research is required to fully characterize the nephrotoxic potential and the spectrum of kidney lesions that may arise from exposure to this compound.

Hepatic and Pulmonary Responses to this compound

The cellular and organ-specific responses to this compound (PHBN) in preclinical models, particularly concerning the liver and lungs, are areas of active investigation. While direct research on PHBN is somewhat limited, valuable insights can be drawn from studies on structurally analogous nitrosamines, such as N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) and N-bis(2-hydroxypropyl)nitrosamine (DHPN). These studies provide a foundational understanding of the potential hepatic and pulmonary consequences of exposure to this class of compounds.

Hepatic Responses

The liver, a primary site of xenobiotic metabolism, plays a crucial role in the bioactivation of nitrosamines. This metabolic activation is a double-edged sword; while it can lead to detoxification and excretion, it can also generate reactive intermediates capable of inducing cellular damage and initiating carcinogenesis.

In preclinical studies involving the related compound BBN, evidence of hepatocarcinogenic activity has been observed. scispace.com The administration of BBN to rats resulted in the formation of preneoplastic lesions in the liver, identified as glutathione (B108866) S-transferase placental form (GST-P) positive foci. scispace.com These foci are considered reliable markers of early-stage hepatocarcinogenesis.

Histopathological examinations of liver tissue from rats treated with a chemical that induces similar free radical damage revealed significant alterations. These included parenchymal cell injury, necrosis (cell death), and the proliferation of Kupffer cells, which are specialized macrophages resident in the liver. researchgate.net Such findings suggest a significant inflammatory and cytotoxic response to the compound's metabolites.

The metabolic activation of nitrosamines, a critical step in their carcinogenic process, is primarily carried out by cytochrome P450 enzymes in the liver. nih.gov Studies have shown that both uninduced and induced liver S9 fractions (a supernatant fraction of a liver homogenate containing metabolic enzymes) from rats and hamsters are capable of metabolizing short-chain alkyl nitrosamines into mutagenic substances. nih.gov The principal urinary metabolite of BBN and its homologs, including the propyl version, is the corresponding N-alkyl-N-(3-carboxypropyl)nitrosamine. nih.gov

| Preclinical Model | Compound | Key Hepatic Findings | Reference |

| Male F344 and Wistar Shionogi (WS) rats | N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) | Formation of GST-P positive foci, indicating preneoplastic lesions. | scispace.com |

| Male F344 rats | N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) with phenobarbital (B1680315) promotion | Phenobarbital significantly enhanced hepatocarcinogenesis initiated by BBN. | nih.gov |

| Rats | Sterigmatocystin (induces similar free radical damage) | Hepatic parenchymal cell injury, necrosis, and Kupffer cell proliferation. | researchgate.net |

Pulmonary Responses

The lungs are another significant target for nitrosamine-induced carcinogenesis, particularly for compounds that can be metabolically activated within lung tissue. Research on nitrosamines structurally similar to PHBN has demonstrated their potential to induce significant pathological changes in the respiratory tract.

For instance, studies with the tobacco-specific nitrosamine 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal (NNA) in human lung epithelial cells have shown that it can cause an accumulation of oxidative DNA damage and double-strand breaks. osti.gov This DNA damage can lead to genomic instability, a hallmark of cancer. osti.gov

In a study on male F344 rats using N-bis(2-hydroxypropyl)nitrosamine (DHPN), another related nitrosamine, the induction of both benign and malignant lung tumors was observed. nih.gov The study reported the development of lung adenomas and carcinomas following DHPN administration. nih.gov Furthermore, the quantitative analysis of these lesions revealed that certain antioxidants could inhibit the development of carcinomas, highlighting the role of oxidative stress in the carcinogenic process. nih.gov

| Preclinical Model | Compound | Key Pulmonary Findings | Reference |

| Male F344 rats | N-bis(2-hydroxypropyl)nitrosamine (DHPN) | Induction of lung adenomas and carcinomas. | nih.gov |

| Human lung epithelial BEAS-2B cells | 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal (NNA) | Increased accumulation of oxidative DNA damage and double-strand breaks, leading to genomic instability. | osti.gov |

In Vitro and in Vivo Experimental Models for Propyl 4 Hydroxybutyl Nitrosamine Research

Cell Culture Systems for Propyl(4-hydroxybutyl)nitrosamine Studies

In vitro models are indispensable tools for dissecting the direct effects of PHBN on cells, allowing for controlled experiments that are not feasible in whole organisms. These systems are critical for studying cellular pathways, genetic alterations, and the efficacy of various chemical compounds.

Immortalized Cell Lines: Bladder Epithelial, Renal, and Hepatic Cell Models

Immortalized cell lines, which can be cultured indefinitely, are foundational to in vitro cancer research. reprocell.com For PHBN studies, cell lines derived from the bladder, kidney, and liver are of particular interest due to the compound's metabolism and target organ specificity.

Human bladder cancer cell lines are categorized into low-grade, such as RT4 and RT112, and high-grade, including T24, J82, and 5637. nih.gov These lines allow researchers to study the differential responses of various bladder cancer subtypes to PHBN and its metabolites. For instance, studies have utilized rat bladder cancer cell lines induced by N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), a closely related compound, to investigate cell surface characteristics and growth patterns. nih.gov Mouse bladder cancer cell lines, such as BBN963, derived from BBN-induced tumors, serve as models for basal-like human bladder cancer. abmgood.comcellosaurus.org

Given that the liver is a primary site of nitrosamine (B1359907) metabolism, hepatic cell lines are also crucial. nih.gov Human hepatoma cell lines like HepaRG are used to assess the genotoxicity of nitrosamines. nih.gov These cells are metabolically competent, meaning they can activate compounds like PHBN into their ultimate carcinogenic forms, providing a relevant system for studying DNA damage. nih.gov

| Cell Line | Origin | Tissue | Relevance to PHBN Research |

| RT4 | Human | Bladder | Low-grade bladder cancer model. nih.gov |

| RT112 | Human | Bladder | Low-grade bladder cancer model. nih.gov |

| T24 | Human | Bladder | High-grade bladder cancer model. nih.gov |

| J82 | Human | Bladder | High-grade bladder cancer model. nih.gov |

| 5637 | Human | Bladder | High-grade bladder cancer model. nih.gov |

| BBN963 | Mouse | Bladder | Basal-like bladder cancer model induced by a related nitrosamine. abmgood.comcellosaurus.org |

| HepaRG | Human | Liver | Metabolically competent model for studying nitrosamine-induced genotoxicity. nih.gov |

Primary Cell Cultures and Co-culture Systems

Primary cell cultures, derived directly from tissues, offer a more physiologically relevant model compared to immortalized cell lines, although they have a limited lifespan. Primary human hepatocytes (PHHs) and primary macaque hepatocytes (PMHs) have been used to investigate DNA damage induced by various nitrosamines. nih.gov These studies provide valuable data on inter-species and inter-individual differences in metabolic activation and genotoxic response. nih.gov

Co-culture systems, which involve growing two or more different cell types together, are increasingly used to mimic the complex interactions within a tissue's microenvironment. For example, co-culturing bladder cancer cells with stromal cells like fibroblasts and smooth muscle cells can create a more realistic tumor model. mdpi.com These systems are critical for studying how the tumor microenvironment influences cancer progression and response to therapies.

3D Organoid and Spheroid Models

Three-dimensional (3D) organoid and spheroid models represent a significant advancement in in vitro cancer research. mdpi.comiiarjournals.org These models, which are self-organizing structures grown from patient-derived tissues or cell lines, more accurately replicate the 3D architecture, cell-cell interactions, and nutrient gradients of in vivo tumors. mdpi.comtandfonline.com

Bladder cancer organoids have been successfully established from both normal and cancerous bladder tissue. nih.govmdpi.com These organoids can be used for high-throughput drug screening and personalized medicine, as their drug response profiles often correlate with clinical outcomes. nih.gov Furthermore, organoids can be used to study the heterogeneity of bladder cancer and to develop and test new therapeutic agents in a more clinically relevant setting. nih.govmdpi.com The development of organoid-on-a-chip systems holds the potential to further enhance the complexity and predictive power of these models by incorporating aspects of the tumor microenvironment and drug delivery. nih.gov

Small Animal Models for this compound-Induced Carcinogenesis

Small animal models, particularly rodents, are essential for studying the complex process of carcinogenesis in a whole organism. These models allow for the investigation of tumor initiation, promotion, and progression in a manner that recapitulates many aspects of human disease.

Rat Models for Urothelial Carcinogenesis

Rats are a well-established model for studying urothelial carcinogenesis induced by nitrosamines. nih.govoncotarget.comtoxpath.org The administration of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), a compound structurally and functionally similar to PHBN, in the drinking water of rats reliably induces bladder tumors that are histologically similar to human urothelial carcinoma. oncotarget.comnih.gov

Different rat strains, such as F344 and Wistar, are commonly used in these studies. oncotarget.comnih.gov These models have been instrumental in dose-response studies, helping to establish the relationship between carcinogen exposure and tumor development. nih.gov Furthermore, rat models have been used to create syngeneic orthotopic models, where rat bladder cancer cell lines are transplanted back into the bladders of immunocompetent rats, providing a valuable tool for preclinical testing of therapies. nih.gov

| Rat Strain | Method of Induction | Key Findings |

| F344 | BBN in drinking water | Dose-dependent induction of urinary bladder cancer, with higher doses leading to higher incidence and faster onset. nih.gov |

| Fischer F344 | FANFT feeding followed by cell line establishment and orthotopic transplantation | Development of a syngeneic orthotopic rat model (AY-27 cell line) that resembles human urothelial carcinoma. nih.gov |

Mouse Models for Renal and Hepatic Effects

Mouse models are also widely used in PHBN and BBN research, offering the advantage of a wide range of available genetic strains and the ability to create genetically engineered models. oncotarget.commdpi.comnih.gov Similar to rats, mice develop bladder tumors upon exposure to BBN, and these tumors share molecular and pathological features with human bladder cancer. nih.govoncotarget.com

Studies in mice have shown that BBN exposure can lead to a spectrum of pathological changes, including hyperplasia, dysplasia, and invasive tumors. oncotarget.com Mouse models have been particularly useful for investigating the molecular subtypes of bladder cancer, with BBN-induced tumors often resembling the basal-like subtype of human bladder cancer. nih.govnih.gov

In addition to bladder carcinogenesis, mouse models are employed to study the effects of nitrosamines on other organs, such as the liver and kidneys. Research has shown that nitrosamine exposure in mice can induce hepatotoxicity, characterized by liver injury, inflammation, and disturbances in lipid metabolism. nih.gov These models are crucial for understanding the systemic effects of these carcinogens and for identifying potential mechanisms of toxicity beyond the primary target organ.

| Mouse Strain | Carcinogen | Key Findings |

| C57BL/6 | BBN | Development of basal-like bladder tumors with molecular similarities to human cancer. nih.govnih.gov |

| B6D2F1 | OH-BBN (gastric intubation) | High incidence of highly invasive urinary bladder carcinomas, providing a model for advanced human bladder cancer. nih.gov |

| ICR | Nitrosamines | Induction of hepatotoxicity, including liver injury and inflammation. nih.gov |

Genetically Engineered Mouse Models for Specific Pathway Analysis

Genetically engineered mouse models (GEMMs) are powerful tools for dissecting the roles of specific genes and signaling pathways in the initiation and progression of cancer induced by nitrosamines like BBN, a close structural analog of PHBN. By knocking out or modifying genes of interest, researchers can gain insights into their function in the context of chemically induced carcinogenesis.

Studies utilizing BBN have successfully employed various GEMMs to explore key cancer-related pathways. For instance, mice with a heterozygous knockout of the tumor suppressor gene p53 (+/-) have shown high susceptibility to BBN-induced urinary bladder carcinogenesis. iiarjournals.org Similarly, the role of cell cycle regulators has been investigated using p27kip1 knockout mice. iiarjournals.org These models help to clarify whether the susceptibility is due to enhanced cell proliferation or other mechanisms. iiarjournals.org

The signaling pathways downstream of oncogenes like Ras, which is frequently mutated in bladder cancer, have also been a focus. researchgate.net BBN is known to induce bladder cancer by promoting the clonal expansion of cells with activated Ras. researchgate.net To understand the downstream effectors, mice with genetically inactivated Phospholipase Cε (PLCε), a potential target of BBN, have been used to examine its role in bladder carcinogenesis. researchgate.net

Furthermore, cytogenetic analysis of BBN-induced tumors in mice has identified non-random chromosomal aberrations. urotoday.com One study found a reciprocal translocation involving chromosomes 4 and 14 in a low-grade papillary urothelial carcinoma. urotoday.com These specific chromosomes in mice harbor the Cdkn2a and Rb1 tumor suppressor genes, respectively, which are crucial for cell cycle regulation and are often implicated in human bladder cancer. urotoday.com The use of GEMMs that target these specific genes can further elucidate their role in the early stages of tumor development following nitrosamine exposure.

Table 1: Genetically Engineered Mouse Models in Nitrosamine Research

| Gene/Pathway Investigated | Model Description | Key Finding in BBN-Induced Carcinogenesis | Reference |

| p53 | p53 (+/-) knockout mice | High susceptibility to urinary bladder carcinogenesis. | iiarjournals.org |

| p27kip1 | p27kip1 knockout mice | Used to assess the role of enhanced proliferation in susceptibility to bladder carcinogenesis. | iiarjournals.org |

| Ras Signaling | Mice with genetically inactivated Phospholipase Cε (PLCε) | Employed to study the role of PLCε as a downstream target in BBN-induced bladder cancer. | researchgate.net |

| Cdkn2a / Rb1 | Standard mouse models with cytogenetic analysis | Identification of reciprocal translocation t(4;14) in a low-grade tumor, implicating these tumor suppressor genes. | urotoday.com |

Ex Vivo and Perfused Organ Systems for Metabolic Studies

While in vivo models are crucial, ex vivo and perfused organ systems offer a more controlled environment for studying the metabolism of compounds like PHBN. These systems can isolate specific organs, such as the liver or bladder, to investigate their metabolic capabilities without the confounding influences of systemic circulation and inter-organ effects.

Research into the metabolic fate of alkyl homologs of BBN, including the propyl version (PHBN), has been conducted in rats to understand the relationship between chemical structure, metabolism, and organ-specific carcinogenicity. nih.gov These studies show that such nitrosamines are extensively metabolized, with no unchanged compound typically found in the urine. nih.gov The primary metabolic pathway involves the oxidation of the terminal carbon of the hydroxybutyl chain. nih.gov

The principal urinary metabolite of these N-alkyl-N-(4-hydroxybutyl)nitrosamines is generally the corresponding N-alkyl-N-(3-carboxypropyl)nitrosamine. nih.gov For PHBN, this would be N-propyl-N-(3-carboxypropyl)nitrosamine. Further metabolic transformations can occur through beta-oxidation of this primary metabolite, leading to a series of shorter-chain carboxylic acids and other derivatives. nih.gov The use of isolated perfused liver or kidney systems could allow for a more detailed quantification of these metabolic steps and the enzymes involved, such as specific cytochrome P450 isozymes. nih.govnih.gov

Methodological Considerations for this compound Experimental Design

Significant differences in susceptibility to nitrosamine-induced carcinogenesis exist between different species and even among strains of the same species. Research on BBN has clearly demonstrated marked strain differences in rats. nih.govnih.gov

In one comparative study, five different male rat strains were administered BBN. nih.govnih.gov Analbuminemic (NAR) and ACI rats showed a high incidence of urinary bladder lesions, including hyperplasia, papilloma, and carcinoma. nih.govnih.gov In contrast, F344 and Wistar rats had low incidences, while Sprague-Dawley (SD) rats exhibited an intermediate response. nih.govnih.gov These differences in susceptibility were also reflected in the size and invasiveness of the tumors. nih.gov Such variations have been linked to differences in the activity of metabolic enzymes, such as cytochrome P-450 and cytochrome b5, in the liver. nih.govnih.gov

Similar species- and strain-specific responses are observed in mice. Nude mice, for example, have been shown to have a lower susceptibility to the induction of invasive urinary bladder cancers by N-ethyl-N-(4-hydroxybutyl)nitrosamine (EHBN) compared to B6C3F1 mice, although this difference did not appear to be related to the metabolic conversion of the compound to its ultimate carcinogenic form. nih.gov The selection of an appropriate animal strain is therefore a critical step in experimental design, dictated by the specific research question.

Table 2: Strain-Specific Susceptibility to BBN-Induced Bladder Lesions in Rats

| Rat Strain | Incidence of Bladder Lesions | Relative Tumor Area | Key Characteristics | Reference |

| Analbuminemic (NAR) | High | Largest | High tumor invasion. | nih.govnih.gov |

| ACI | High | Smaller than NAR & SD | High tumor invasion. Higher liver cytochrome P-450 content after BBN treatment. | nih.govnih.gov |

| Sprague-Dawley (SD) | Intermediate | Second Largest | Intermediate response. | nih.govnih.gov |

| F344 | Low | Smallest | Weak response. | nih.govnih.gov |

| Wistar | Low | Not specified | Weak response. | nih.govnih.gov |

Endpoints for Mechanistic and Pathological Assessment

A range of endpoints is used to assess the effects of PHBN and related nitrosamines. These endpoints can be broadly categorized as pathological, cytogenetic, and molecular.

Pathological Endpoints: Histopathological evaluation is a cornerstone of carcinogenesis studies. Following exposure to BBN, a spectrum of urothelial lesions can be identified in the bladder of rodents. These lesions represent different stages of tumor development and are key pathological endpoints. iiarjournals.orgplos.org The typical progression includes simple hyperplasia, nodular or papillary hyperplasia, dysplasia, papilloma, and ultimately, non-invasive and invasive carcinoma. iiarjournals.orgplos.org In some models, squamous metaplasia and metastasis to lymph nodes or lungs can also be observed. iiarjournals.org

Table 3: Histopathological Endpoints in Nitrosamine-Induced Bladder Carcinogenesis

| Lesion Type | Description | Stage of Carcinogenesis | Reference |

| Simple/Flat Hyperplasia | Increased urothelial thickness (e.g., ≥ 5 layers) without significant atypia. | Preneoplastic | nih.govplos.org |

| Nodular/Papillary Hyperplasia | Hyperplasia with nodular or papillary growth into the bladder lumen. | Preneoplastic | iiarjournals.orgnih.gov |

| Dysplasia | Appreciable cytologic and architectural atypia in a flat or nodular form. | Preneoplastic / Carcinoma in situ | plos.org |

| Papilloma | A benign, exophytic tumor composed of a fibrovascular core covered by urothelium. | Benign Neoplasm | iiarjournals.orgnih.gov |

| Invasive Carcinoma | Malignant cells invading beyond the basement membrane into the lamina propria or muscularis propria. | Malignant Neoplasm | iiarjournals.orgplos.org |

| Squamous Metaplasia | Replacement of urothelium with squamous epithelium. | Associated Lesion | iiarjournals.org |

Mechanistic Endpoints: To understand the underlying biological changes, researchers employ more specific mechanistic endpoints. DNA cytophotometry has been used to analyze the nuclear DNA content of urothelial cells during BBN exposure in rats. nih.gov This technique can detect aneuploidy, a hallmark of cancer, and has shown that biologically significant changes are detectable as early as four weeks into the experiment, well before tumors are histologically apparent. nih.gov

Cytogenetic analysis is another powerful tool. The identification of specific chromosomal changes, such as diploidy, tetraploidy, and translocations in tumor cells, provides insight into the genetic instability driving carcinogenesis. urotoday.com As mentioned, a translocation involving chromosomes 4 and 14 was identified in a BBN-induced mouse tumor, pointing to the involvement of the Cdkn2a and Rb1 genes. urotoday.com Further molecular endpoints include assessing mutations in specific genes like p53 and Ras and changes in the expression of relevant proteins. iiarjournals.org

Analytical and Biomarker Methodologies in Propyl 4 Hydroxybutyl Nitrosamine Research

Analytical Techniques for Detection and Quantification of Propyl(4-hydroxybutyl)nitrosamine Metabolites

The detection and quantification of this compound and its metabolites in biological matrices are paramount for toxicological and metabolic studies. These efforts largely leverage the power of chromatographic and mass spectrometric methods.

Chromatographic Methods (HPLC-MS/MS, GC-MS) for Biological Samples

While specific, validated methods exclusively for this compound are not extensively documented in publicly available literature, the analytical approaches for other nitrosamines are directly applicable.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the technique of choice for the analysis of non-volatile, thermally labile compounds like nitrosamine (B1359907) metabolites in biological fluids. HPLC-MS/MS offers high sensitivity and selectivity, which is crucial for detecting the low concentrations of metabolites typically found in urine or plasma. chromatographyonline.com For the analysis of related nitrosamines, various HPLC columns are employed, including C18 and phenyl-hexyl columns, to achieve separation based on polarity. docuchem.comglsciences.com The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for the specific detection and quantification of target analytes by monitoring precursor-to-product ion transitions, thereby minimizing matrix interference. chromatographyonline.comgcms.cz Isotope-labeled internal standards are often used to ensure accuracy and precision. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For less volatile nitrosamines or their metabolites, derivatization is often required to increase their volatility and improve their chromatographic behavior. GC-MS, particularly when coupled with a triple quadrupole mass spectrometer (GC-MS/MS), provides excellent sensitivity and specificity. thermofisher.com Electron ionization (EI) is a common ionization technique used for this purpose. thermofisher.com Similar to HPLC-MS/MS, the use of selected ion monitoring (SIM) or MRM enhances the selectivity of the analysis.

A study on the N-butyl homolog's metabolite, N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN), highlighted some challenges in GC/MS analysis, such as retention time shifts at higher concentrations, suggesting that careful method development and validation are critical. tmu.edu.tw

Spectroscopic Techniques for Adduct Characterization

Spectroscopic techniques are indispensable for the structural elucidation of DNA and protein adducts formed from reactive metabolites of this compound. While specific studies on adducts from the propyl analog are scarce, the principles are well-established from research on other carcinogens.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a primary tool for characterizing the elemental composition of adducts. Tandem mass spectrometry (MS/MS) is used to fragment the adducts, providing structural information based on the fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly proton (¹H) and carbon-13 (¹³C) NMR, provides detailed structural information about the arrangement of atoms in a molecule. It is a powerful tool for the unambiguous identification of adduct structures, although it is less sensitive than MS and typically requires larger amounts of purified material.

Biomarkers of Exposure to this compound and its Metabolites in Experimental Systems

Biomarkers of exposure are crucial for assessing the internal dose of a chemical and understanding its metabolic activation pathways.

DNA Adductomics and Protein Adducts as Exposure Biomarkers

Metabolic activation of nitrosamines can lead to the formation of reactive electrophiles that bind to nucleophilic sites in DNA and proteins, forming adducts. These adducts serve as direct evidence of exposure and metabolic activation.

DNA Adductomics: This field involves the comprehensive analysis of DNA adducts in a given sample. nih.gov Methodologies like ³²P-postlabeling and, more commonly, LC-MS/MS-based approaches are used to detect and quantify a wide range of DNA adducts. nih.gov For nitrosamines, the formation of alkylated DNA bases is a key indicator of genotoxic potential. While specific DNA adducts for this compound have not been detailed, it is expected to form propyl- and hydroxybutyl-DNA adducts.

Protein Adducts: Adducts with abundant proteins like hemoglobin and serum albumin can also serve as biomarkers of exposure. These adducts often have longer half-lives than DNA adducts in some tissues, providing a more integrated measure of exposure over time. For example, hemoglobin adducts of tobacco-specific nitrosamines have been measured using GC/MS. thermofisher.com

Urinary Excretion Products and Their Significance

The analysis of urinary metabolites is a non-invasive method to assess exposure to xenobiotics. For N-alkyl-N-(4-hydroxybutyl)nitrosamines, the metabolic pattern is a key determinant of their organ-specific carcinogenicity.

A pivotal study on the metabolic fate of various alkyl homologs of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) in rats provided direct insight into the urinary metabolites of this compound. nih.gov This research demonstrated that the principal urinary metabolite is the corresponding N-alkyl-N-(3-carboxypropyl)nitrosamine. nih.gov

| Parent Compound | Principal Urinary Metabolite |

| This compound | N-propyl-N-(3-carboxypropyl)nitrosamine |

This table is based on findings from a comparative metabolic study of N-alkyl-N-(4-hydroxybutyl)nitrosamine homologs. nih.gov

The study also identified minor metabolites for the homologous series, which are likely applicable to the propyl analog. These include products of further beta-oxidation of the principal metabolite. nih.gov The presence of these metabolites in urine is a direct confirmation of exposure and metabolic processing of the parent compound.

Biomarkers of Early Biological Effect and Response to this compound

Biomarkers of early biological effect indicate preclinical pathological changes in response to carcinogen exposure. While specific studies on this compound are lacking, research on the closely related BBN provides valuable insights into potential biomarkers.

Studies on BBN-induced bladder carcinogenesis have identified several potential early effect biomarkers:

Changes in Gene and Protein Expression: Alterations in the expression of genes and proteins involved in cell cycle control, apoptosis, and cell proliferation are early events in carcinogenesis. For instance, in BBN-induced bladder cancer models, changes in the expression of the tumor suppressor gene p53 and the cell cycle regulator p21 have been observed. plos.org

Oxidative Stress Markers: Increased production of reactive oxygen species and subsequent oxidative damage to lipids, proteins, and DNA are implicated in carcinogenesis. plos.org Urinary markers of oxidative damage, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) and F2-isoprostanes, could serve as early indicators of effect. amegroups.org

Histopathological Changes: Early cellular changes in the target organ, such as hyperplasia and dysplasia, are considered biomarkers of effect. In animal models, exposure to BBN leads to detectable precancerous lesions in the bladder urothelium. nih.govnih.gov

Cytogenetic Alterations: Chromosomal abnormalities are a hallmark of many cancers. In a mouse model of BBN-induced bladder cancer, a reciprocal translocation between chromosomes 4 and 14 was identified. urotoday.com

It is important to note that while these biomarkers have been established for the butyl analog, their specific applicability and sensitivity in the context of this compound exposure require dedicated investigation.

Gene Expression Profiling (Transcriptomics)

Transcriptomics, the study of the complete set of RNA transcripts in a cell or organism, is a powerful tool for understanding how BHP exposure alters cellular function at the genetic level. Oligonucleotide arrays and RNA sequencing are common methods used to profile the expression of thousands of genes simultaneously, revealing complex patterns of up- and downregulation that can signify the activation or suppression of key cellular pathways.

In studies of bladder tumors induced by the related compound N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), a well-established model for human bladder cancer, significant alterations in gene expression have been observed. plos.org Research on carcinogen-induced mouse bladder tumors has identified changes in over a thousand known genes. plos.org Upregulated genes often belong to pathways associated with cell proliferation and survival, such as the EGFR-Ras signaling pathway. plos.org Additionally, increases in the expression of various transcription factors and cell cycle-related genes are commonly reported, indicating a loss of normal cellular regulation. plos.org

Conversely, genes involved in maintaining cellular homeostasis and controlling growth are frequently downregulated. These can include genes related to mitogen-activated protein kinases, cell cycle checkpoints, and the Rho subfamily of small GTPases, which are crucial for signal transduction and apoptosis. plos.org Pathway analysis tools have further implicated the TGF-beta and G13 signaling pathways as being differentially regulated in these tumors. plos.org The collective data from these gene expression studies suggest that BBN-induced bladder tumorigenesis involves a multifaceted disruption of cellular pathways, leading to uncontrolled cell growth and the evasion of apoptosis. plos.org

Table 1: Gene Expression Changes in BBN-Induced Bladder Tumors

| Gene Category/Pathway | Expression Change | Associated Function | Reference |

|---|---|---|---|

| EGFR-Ras Signaling Genes | Upregulated | Cell proliferation, survival | plos.org |

| Transcription Factors | Upregulated | Regulation of gene expression | plos.org |

| Cell Cycle-Related Genes | Upregulated | Control of cell division | plos.org |